molecular formula C10H9NO2 B1344843 (4-Ethoxy-phenyl)-oxo-acetonitrile CAS No. 62869-42-5

(4-Ethoxy-phenyl)-oxo-acetonitrile

Cat. No.: B1344843
CAS No.: 62869-42-5
M. Wt: 175.18 g/mol
InChI Key: YVBOJNSWAFYUCA-UHFFFAOYSA-N
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Description

(4-Ethoxy-phenyl)-oxo-acetonitrile is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an oxo-acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a cyanide source under basic conditions. One common method is the Knoevenagel condensation, where 4-ethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-phenyl)-oxo-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(4-Ethoxy-phenyl)-oxo-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxy-phenyl)-oxo-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxy-phenyl)-oxo-acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    (4-Ethoxy-phenyl)-methanol: Contains a hydroxyl group instead of a nitrile.

    (4-Ethoxy-phenyl)-thiazol-2-ylamine: Contains a thiazole ring attached to the phenyl group.

Uniqueness

(4-Ethoxy-phenyl)-oxo-acetonitrile is unique due to the presence of both an ethoxy group and a nitrile group on the phenyl ring

Properties

IUPAC Name

4-ethoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBOJNSWAFYUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633071
Record name 4-Ethoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62869-42-5
Record name 4-Ethoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the manner described above, 184 g (1 mol) of p-ethoxybenzoyl chloride, 62.5 g (0.96 mol) of potassium cyanide and 3.6 g (0.04 mol) of copper(I) cyanide were reacted with one another at 215° C. After working up, 159 g (91% of theory) of p-ethoxybenzoyl cyanide were obtained; melting point 43° C.
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
3.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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